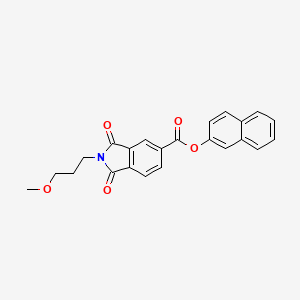![molecular formula C19H18N2O6 B4582986 DIMETHYL 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}TEREPHTHALATE](/img/structure/B4582986.png)
DIMETHYL 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}TEREPHTHALATE
Descripción general
Descripción
DIMETHYL 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes an acetylanilino group and a terephthalate moiety, making it a valuable intermediate in the synthesis of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}TEREPHTHALATE typically involves multiple steps, starting with the preparation of the terephthalate core One common method involves the esterification of terephthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl terephthalate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and substitution reactions, often involving precise temperature control and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
DIMETHYL 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where the acetylanilino group can be replaced by other nucleoph
Propiedades
IUPAC Name |
dimethyl 2-[(3-acetylphenyl)carbamoylamino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-11(22)12-5-4-6-14(9-12)20-19(25)21-16-10-13(17(23)26-2)7-8-15(16)18(24)27-3/h4-10H,1-3H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXQDNCCAUEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4582903.png)

![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)
![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)
![3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B4582930.png)


![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)
![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)
![1-Butan-2-yl-3-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![METHYL 3-({[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4582989.png)


